

"literature review of chloroprene synthesis efficiency"

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Compound of Interest

Compound Name: **Chloroprene**

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A Comparative Guide to **Chloroprene** Synthesis Efficiency

Chloroprene (2-chloro-1,3-butadiene) is the monomer primarily used in the production of **polychloroprene**, a versatile synthetic rubber better known as Neoprene. The industrial synthesis of **chloroprene** has evolved significantly, with two dominant commercial pathways emerging: the acetylene-based process and the butadiene-based process.^{[1][2]} While the acetylene route was the original commercial method, the butadiene route has become predominant in most parts of the world, largely due to the lower cost of butadiene feedstock.^[1] ^[3] In the USA and Western Europe, **chloroprene** is produced exclusively from butadiene.^[3] This guide provides a detailed comparison of the synthesis efficiency of these two methods, supported by experimental data from the literature.

Comparison of Chloroprene Synthesis Routes

The two primary industrial methods for producing **chloroprene** are distinguished by their starting materials: acetylene and butadiene.^{[4][5]} The acetylene process involves two main steps, while the more modern butadiene process is a three-step synthesis.^[1]

Acetylene-Based Synthesis

The traditional method involves the dimerization of acetylene to vinylacetylene, followed by hydrochlorination.^[3] This process is still used in some regions, such as by a small plant in Japan.^[3]

Experimental Protocol:

- Dimerization of Acetylene: Acetylene gas is passed through a reaction tower containing an aqueous hydrochloric acid solution of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl) at 80°C.[3] The heat generated by the reaction is managed by the vaporization of water.[3] The resulting vinylacetylene is purified through absorption, desorption, and fractional distillation to remove by-products like divinylacetylene, acetaldehyde, and vinyl chloride.[4]
- Hydrochlorination of Vinylacetylene: The purified vinylacetylene undergoes an addition reaction with hydrogen chloride (HCl) at 60°C.[3] A solution of CuCl in hydrochloric acid serves as the catalyst for this step.[3] The final **chloroprene** product is separated from by-products, such as methyl vinyl ketone and 1,3-dichloro-2-butene, via distillation.[3]

Butadiene-Based Synthesis

Developed as a more economical alternative, this process begins with the chlorination of butadiene.[3] It is the dominant method used globally, accounting for over 80% of worldwide production by 1980.[3]

Experimental Protocol:

- Chlorination of Butadiene: Butadiene is subjected to a gas-phase, free-radical chlorination with chlorine gas (Cl₂) at 250°C and 1-7 bar.[3] This reaction yields a mixture of 3,4-dichloro-1-butene and cis- and trans-1,4-dichloro-2-butene.[3][6]
- Isomerization: The 1,4-dichloro-2-butene adduct is unsuitable for direct conversion to **chloroprene** and must be isomerized to the 3,4-dichloro-1-butene isomer.[3] This is achieved by heating the mixture with catalytic amounts of CuCl or iron salts.[3] The equilibrium is driven towards the desired product by continuously distilling off the lower-boiling 3,4-isomer.[3]
- Dehydrochlorination: The purified 3,4-dichloro-1-butene is treated with a dilute alkaline solution (e.g., caustic soda) at 85°C.[3] This step removes a molecule of HCl to form the final **chloroprene** product.[6] Oxygen must be carefully excluded during this stage to prevent the formation of peroxides that can initiate unwanted polymerization.[3]

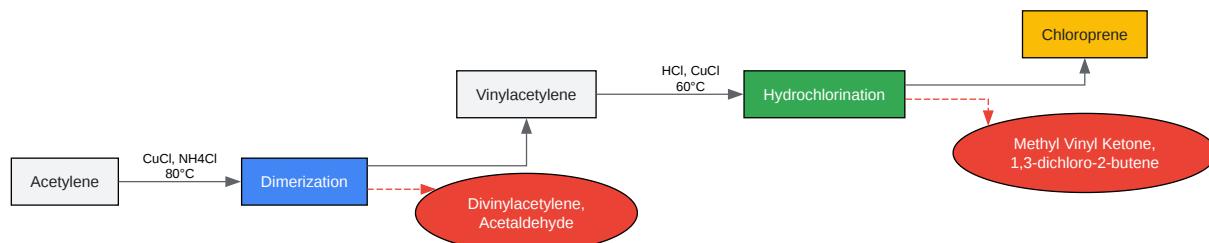
Quantitative Data on Synthesis Efficiency

The efficiency of each synthesis route can be compared by examining the conversion, selectivity, and yield at each stage.

Synthesis Route	Step	Feedstock	Catalyst / Reagents	Conditions	Conversion	Selectivity / Yield
Acetylene-Based	1. Dimerization	Acetylene	CuCl, NH ₄ Cl, HCl (aq)	80°C	~18% (per pass)[3]	90% selectivity to vinylacetylene[3]. Yields can range from 75-95%[1].
	2. Hydrochlorination	Vinylacetylene	CuCl, HCl	60°C	-	92% selectivity to chloroprene[3]. Yields up to 95% reported[1]
Butadiene-Based	1. Chlorination	Butadiene, Cl ₂	Free-radical	250°C, 1-7 bar	10-25%[3]	85-95% selectivity to dichlorobutenes[3].
	2. Isomerization	1,4-dichloro-2-butene	CuCl or Iron Salts	Heating, Distillation	-	95-98% selectivity to 3,4-dichloro-1-butene[3].
3. Dehydrochlorination	3,4-dichloro-1-butene	Dilute Alkaline Solution	85°C	-	-	90-95% yield of chloroprene[3].

Process Flow Diagrams

The following diagrams illustrate the workflows for the two primary **chloroprene** synthesis routes.



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Caption: Workflow for the acetylene-based synthesis of **chloroprene**.



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